molecular formula C9H8BrFO2 B2896267 Methyl 4-(bromomethyl)-2-fluorobenzoate CAS No. 85070-57-1

Methyl 4-(bromomethyl)-2-fluorobenzoate

Cat. No.: B2896267
CAS No.: 85070-57-1
M. Wt: 247.063
InChI Key: VPJNOBUHVFOGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(bromomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the benzoate group is substituted with a bromomethyl and a fluorine group

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)-2-fluorobenzoate is an ester and a lachrymator . It is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final product it is used to synthesize. It is generally involved in reactions at the benzylic position .

Mode of Action

The compound’s mode of action is largely determined by its chemical structure. The bromomethyl group attached to the aromatic ring makes it a good candidate for various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the presence of a suitable catalyst, it can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. As an intermediate in pharmaceutical synthesis, it can contribute to the creation of molecules that interact with various biochemical pathways. For instance, in Suzuki–Miyaura coupling reactions, it can help form new carbon-carbon bonds, thereby creating complex organic molecules .

Result of Action

The results of this compound’s action are primarily seen in the products it helps synthesize. As an intermediate, it contributes to the formation of complex organic molecules with potential therapeutic effects . The specific results would therefore depend on the final product and its interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate typically involves the bromination of methyl 4-methyl-2-fluorobenzoate. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form Methyl 4-(bromomethyl)-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzoates such as Methyl 4-(azidomethyl)-2-fluorobenzoate.

    Oxidation: Methyl 4-(bromomethyl)-2-fluorobenzoic acid.

    Reduction: Methyl 4-methyl-2-fluorobenzoate.

Scientific Research Applications

Methyl 4-(bromomethyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.

    Medicine: It is investigated for its potential use in the development of anti-HIV agents and other therapeutic drugs.

    Industry: The compound serves as a building block in the synthesis of complex molecules used in materials science and polymer chemistry.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 2-bromobenzoate
  • Methyl 3-bromobenzoate

Comparison: Methyl 4-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both bromomethyl and fluorine substituents on the benzoate ring. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

methyl 4-(bromomethyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNOBUHVFOGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-57-1
Record name methyl 4-(bromomethyl)-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 2-fluoro-4-methylbenzoate (0.655 g; 3.89 mmol) in carbon tetrachloride (30 mL) was added N-bromosuccinimide (0.840 g; 4.67 mmol) and benzoyl peroxide (0.097 g; 0.390 mmol). The mixture was refluxed for 18 hours and the resulting suspension was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 1 to 12% ethyl acetate in heptane) to give 0.676 g (70%) of methyl 4-(bromomethyl)-2-fluorobenzoate as a solid which was directly used in the next step.
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.097 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-methyl-benzoic acid methyl ester (1.12 g, 6.66 mmol) in carbon tetrachloride (12 mL) add N-bromosuccinimide (1.18 g, 6.66 mmol) and benzoyl peroxide (10 mg). Heat the resulting mixture to 60° C. for 15 hours then concentrate under vacuum to half and filter. Concentrate the filtrate under vacuum and purify the resulting crude product by flash chromatography on silica gel (eluting with 5/1 heptane/ethyl acetate) to give the title compound (1.35 g) as a white solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.